Cas no 890-98-2 (Benzyl DL-Mandelate)
Benzyl DL-Mandelate Chemical and Physical Properties
Names and Identifiers
-
- DL-Mandelic Acid Benzyl Ester
- Benzyl DL-Mandelate
- Phenylglycolic acid benzyl ester
- <small>DL<
- benzyl 2-hydroxy-2-phenylacetate
- BENZYL MANDELATE
- Benzylin
- Spasmolyt
- D-(-)-Mandelic Acid Benzyl Ester
- Mandelic acid, benzyl ester
- JFKWZVQEMSKSBU-UHFFFAOYSA-N
- Benzylmandelate
- BenzylDL-Mandelate
- Benzyl-dl-mandelate
- benzylmandelat
- Maybridge3_000939
- Mandelic acid benzyl ester
- Benzyl hydroxy(phenyl)acetate
- Benzeneacetic acid, .alpha.-hydroxy-, phenyl
- SY107958
- AI3-20078
- CHEMBL3546284
- D91378
- NS00042400
- UNII-2QN49PWH71
- alpha-Hydroxybenzeneacetic acid phenylmethyl ester
- 2QN49PWH71
- NSC-9522
- MFCD00274325
- AM81397
- (RS)-BENZYL MANDELATE
- HMS1433K15
- D-(-)-MANDELICACIDBENZYLESTER
- NSC 9522
- Q27255488
- BENZYLMANDELATE [WHO-DD]
- SY066859
- SY110589
- NS 9522
- DTXSID301035097
- IDI1_012326
- BCP17346
- Benzeneacetic acid, alpha-hydroxy-, phenylmethyl ester (9CI)
- Benzyl (R)-2-Hydroxy-2-phenylacetate
- Benzeneacetic acid, .alpha.-hydroxy-, phenylmethyl ester
- MFCD00021856
- benzyl-2-hydroxy-2-phenylacetate
- 890-98-2
- BENZYL PHENYLGLYCOLATE
- AS-60976
- M0711
- SCHEMBL536227
- CS-0081480
- Benzyl (S)-2-Hydroxy-2-phenylacetate
- FT-0771761
- NSC9522
- BENZYL MANDELATE [MART.]
- FT-0652835
- Benzeneacetic acid, alpha-hydroxy-, phenylmethyl ester
- EINECS 212-965-7
- AKOS024302275
- DB-016156
- BENZYL MANDELATE (MART.)
- DB-253897
- DB-016126
-
- MDL: MFCD00021856
- Inchi: 1S/C15H14O3/c16-14(13-9-5-2-6-10-13)15(17)18-11-12-7-3-1-4-8-12/h1-10,14,16H,11H2
- InChI Key: JFKWZVQEMSKSBU-UHFFFAOYSA-N
- SMILES: O(C(C(C1C=CC=CC=1)O)=O)CC1C=CC=CC=1
Computed Properties
- Exact Mass: 242.094294304g/mol
- Monoisotopic Mass: 242.094294304g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 5
- Complexity: 253
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 46.5
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.7
Experimental Properties
- Color/Form: Not determined
- Density: 1.2±0.1 g/cm3
- Melting Point: 93.0 to 97.0 deg-C
- Boiling Point: 386.8±27.0 °C at 760 mmHg
- Flash Point: 163.0±16.5 °C
- Solubility: Not determined
- Vapor Pressure: 0.0±0.9 mmHg at 25°C
Benzyl DL-Mandelate Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h1106 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P108
- WGK Germany:3
- Hazard Category Code: 22
- Safety Instruction: 22-24/25
-
Hazardous Material Identification:
- Storage Condition:4° CStore…,-4℃Store…Better
Benzyl DL-Mandelate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019118450-500g |
Benzyl 2-hydroxy-2-phenylacetate |
890-98-2 | 95% | 500g |
$563.04 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B153107-25G |
Benzyl DL-Mandelate |
890-98-2 | 98% | 25g |
¥167.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B153107-500G |
Benzyl DL-Mandelate |
890-98-2 | 98% | 500g |
¥2677.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B153107-5g |
Benzyl DL-Mandelate |
890-98-2 | 98% | 5g |
¥52.90 | 2023-09-04 | |
| TRC | B130128-250mg |
Benzyl DL-Mandelate |
890-98-2 | 250mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B130128-500mg |
Benzyl DL-Mandelate |
890-98-2 | 500mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B130128-2.5g |
Benzyl DL-Mandelate |
890-98-2 | 2.5g |
$ 80.00 | 2022-06-07 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B863281-5g |
Benzyl DL-Mandelate |
890-98-2 | ≥98%(GC) | 5g |
¥272.00 | 2022-09-02 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B863281-1g |
Benzyl DL-Mandelate |
890-98-2 | ≥98%(GC) | 1g |
¥96.00 | 2022-09-02 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X64945-5g |
Benzyl 2-hydroxy-2-phenylacetate |
890-98-2 | ≥98%(GC) | 5g |
¥218.0 | 2023-09-05 |
Benzyl DL-Mandelate Suppliers
Benzyl DL-Mandelate Related Literature
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Rafael Douglas C. Gallo,Antonio C. B. Burtoloso Green Chem. 2018 20 4547
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Yongwu Peng,Tengfei Gong,Yong Cui Chem. Commun. 2013 49 8253
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Juan Liu,Soumya Mukherjee,Fei Wang,Roland A. Fischer,Jian Zhang Chem. Soc. Rev. 2021 50 5706
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Shiue-Shien Weng,Hsin-Chun Li,Teng-Mao Yang RSC Adv. 2013 3 1976
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Marina Ciriani,Rudi Oliveira,Carlos A. M. Afonso Green Chem. 2022 24 4328
Additional information on Benzyl DL-Mandelate
Professional Introduction to Benzyl DL-Mandelate (CAS No. 890-98-2)
Benzyl DL-Mandelate, with the chemical formula C14H12O2 and a CAS number of 890-98-2, is a significant compound in the field of pharmaceuticals and chemical biology. This compound is an ester derivative of mandelic acid, featuring a benzyl group attached to the α-hydroxy acid backbone. Its unique structural properties make it a valuable intermediate in synthetic chemistry and a potential candidate for various biological applications.
The synthesis of Benzyl DL-Mandelate typically involves the esterification of mandelic acid with benzyl alcohol under acidic conditions. This reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid, facilitating the formation of an ester bond. TheDL configuration indicates that the compound contains a racemic mixture of both (R)- and (S)-enantiomers, providing a balanced representation of its optical activity.
In recent years, Benzyl DL-Mandelate has garnered attention in the pharmaceutical industry due to its potential applications as a chiral building block in drug synthesis. Chiral drugs are essential in modern medicine because they often exhibit different biological activities depending on their stereochemistry. The racemic nature of Benzyl DL-Mandelate allows researchers to explore both enantiomers separately, optimizing their use in pharmaceutical formulations.
One of the most promising areas of research involving Benzyl DL-Mandelate is its role in the development of novel analgesics. Mandelic acid derivatives have long been studied for their pain-relieving properties, and Benzyl DL-Mandelate is no exception. Recent studies have shown that certain esters of mandelic acid can interact with opioid receptors, potentially offering alternative pain management solutions. The benzyl group in Benzyl DL-Mandelate enhances its solubility and bioavailability, making it an attractive candidate for further investigation.
Additionally, Benzyl DL-Mandelate has been explored as a precursor in the synthesis of various bioactive molecules. Its structural framework can be modified to create more complex compounds with specific biological activities. For instance, researchers have utilized Benzyl DL-Mandelate to develop new antimicrobial agents. The ester linkage provides a versatile platform for further functionalization, allowing chemists to introduce additional pharmacophores that enhance antimicrobial efficacy.
The compound's stability under various conditions also makes it suitable for industrial applications. Benzyl DL-Mandelate can be stored and handled relatively easily, making it a practical choice for large-scale synthesis and purification processes. Its compatibility with standard organic solvents further simplifies its integration into synthetic workflows.
In the realm of chemical biology, Benzyl DL-Mandelate has been used as a substrate in enzyme kinetics studies. Enzymes such as esterases play a crucial role in metabolic pathways, and studying their interaction with compounds like Benzyl DL-Mandelate can provide insights into their mechanisms of action. This information is invaluable for developing enzyme inhibitors or activators, which are critical in treating various metabolic disorders.
The pharmacokinetic properties of Benzyl DL-Mandelate have also been investigated extensively. Studies have shown that it exhibits moderate oral bioavailability and undergoes rapid metabolism in vivo. This makes it an interesting candidate for oral drug delivery systems. Understanding its metabolic pathways helps in designing prodrugs or derivatives that can improve therapeutic outcomes.
The environmental impact of using Benzyl DL-Mandelate as an intermediate has also been considered. Efforts have been made to develop greener synthetic routes that minimize waste and reduce energy consumption. Catalytic processes and solvent-free reactions are being explored to make the synthesis of Benzyl DL-Mandelate more sustainable.
In conclusion, Benzyl DL-Mandelate (CAS No. 890-98-2) is a multifaceted compound with significant potential in pharmaceuticals and chemical biology. Its role as a chiral building block, analgesic precursor, and bioactive molecule precursor underscores its importance in modern drug development. As research continues to uncover new applications for this compound, its significance is likely to grow further, making it an indispensable tool in the chemist's arsenal.
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